molecular formula C16H10ClFN2O2 B11476823 3-(3-chlorophenyl)-N-(4-fluorophenyl)-1,2-oxazole-5-carboxamide

3-(3-chlorophenyl)-N-(4-fluorophenyl)-1,2-oxazole-5-carboxamide

Cat. No.: B11476823
M. Wt: 316.71 g/mol
InChI Key: CMQMZLBQKCNTCJ-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(4-fluorophenyl)-1,2-oxazole-5-carboxamide: is a chemical compound with the following structural formula:

C16H10ClFN2O2\text{C}_{16}\text{H}_{10}\text{ClFN}_2\text{O}_2 C16​H10​ClFN2​O2​

It belongs to the oxazole class of compounds and contains both aromatic rings and heterocyclic moieties. The compound’s synthesis and applications have garnered interest due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One possible synthetic route includes the following key transformations:

  • Formation of the oxazole ring: : Starting from appropriate precursors, the oxazole ring is formed through cyclization reactions. Various methods, such as condensation reactions or cyclodehydration, can be employed.

  • Introduction of chloro and fluoro substituents: : The chlorophenyl and fluorophenyl groups are introduced using suitable reagents. For example, halogenation reactions (e.g., Sandmeyer reaction) can be employed.

  • Carboxamide formation: : The carboxamide group is introduced via amide bond formation between the oxazole and an appropriate amine.

Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to yield the desired compound.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions under appropriate conditions.

    Reduction: Reduction of the carbonyl group or other functional groups can occur.

    Substitution: Substitution reactions (e.g., nucleophilic aromatic substitution) are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids.

Major Products:: The major products depend on the specific reaction conditions and the substituents present. Potential products include derivatives with modified functional groups or regioisomers.

Scientific Research Applications

This compound has found applications in various scientific fields:

    Medicine: Investigated for potential pharmacological activities, including antimicrobial, anti-inflammatory, or anticancer effects.

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for interactions with biological targets (e.g., enzymes, receptors).

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While there are no direct analogs with the same substituents, related compounds include:

    (3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol: .

    5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: .

These compounds share structural features and may exhibit similar reactivity or biological properties.

Properties

Molecular Formula

C16H10ClFN2O2

Molecular Weight

316.71 g/mol

IUPAC Name

3-(3-chlorophenyl)-N-(4-fluorophenyl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C16H10ClFN2O2/c17-11-3-1-2-10(8-11)14-9-15(22-20-14)16(21)19-13-6-4-12(18)5-7-13/h1-9H,(H,19,21)

InChI Key

CMQMZLBQKCNTCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=C2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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